![molecular formula C11H20ClNO6 B586393 [3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride CAS No. 821794-54-1](/img/structure/B586393.png)
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride is a biochemical compound with the molecular formula C11H20ClNO6 and a molecular weight of 297.73 . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used primarily in scientific research, particularly in the fields of biochemistry and metabolomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylmalonyl DL-Carnitine Chloride involves the esterification of methylmalonic acid with DL-carnitine. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Methylmalonyl DL-Carnitine Chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methylmalonyl DL-Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Methylmalonyl DL-Carnitine Chloride is widely used in scientific research due to its role in metabolic pathways. Some key applications include:
Mechanism of Action
The mechanism of action of Methylmalonyl DL-Carnitine Chloride involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. This process is crucial for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) .
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-Carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-Carnitine: Similar in structure but with a propionyl group instead of a methylmalonyl group.
L-Carnitine: The parent compound involved in the transport of fatty acids.
Uniqueness
Methylmalonyl DL-Carnitine Chloride is unique due to its specific role in the metabolism of methylmalonic acid. Unlike other carnitine derivatives, it is specifically involved in the transport and metabolism of methylmalonyl-CoA, a key intermediate in the catabolism of certain amino acids and fatty acids .
Properties
IUPAC Name |
[3-carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6.ClH/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKNVUCBFQXAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858060 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-54-1 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

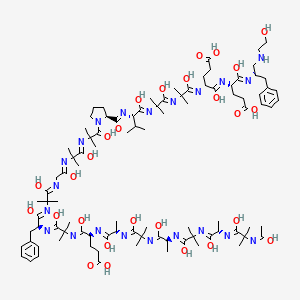
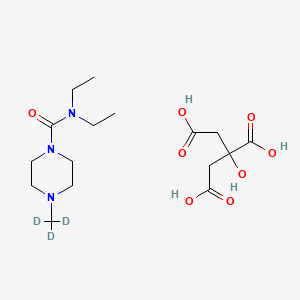
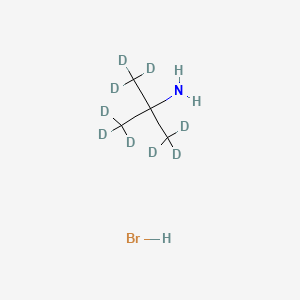

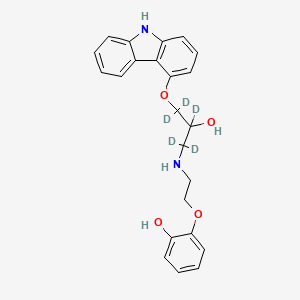
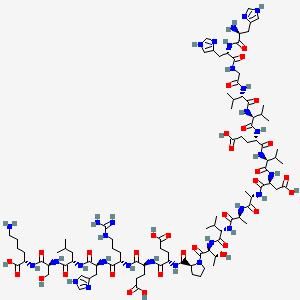
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
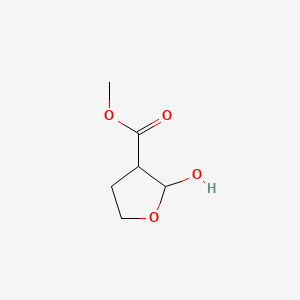
![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)
